1-ethyl-2-methyl-4,5,6,7-tetrahydro-1H-indol-4-amine
Description
Properties
IUPAC Name |
1-ethyl-2-methyl-4,5,6,7-tetrahydroindol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c1-3-13-8(2)7-9-10(12)5-4-6-11(9)13/h7,10H,3-6,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVTJBSNOUAPBEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC2=C1CCCC2N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material: 4,5,6,7-Tetrahydroindol-4-one Derivatives
A common synthetic precursor is 4,5,6,7-tetrahydroindol-4-one or its analogs, which provide the partially saturated indole skeleton with a ketone at C-4. This ketone functionality is a versatile handle for further functionalization, including amination.
Amination at the C-4 Position
The key step in preparing 1-ethyl-2-methyl-4,5,6,7-tetrahydro-1H-indol-4-amine is the introduction of the amino group at the C-4 position of the tetrahydroindole ring. Two main approaches are reported:
Reductive Amination: The 4-keto group of tetrahydroindol-4-one can be subjected to reductive amination using ethylamine or an appropriate ethylamine derivative in the presence of reducing agents such as sodium cyanoborohydride or catalytic hydrogenation. This method installs the amine at C-4 while preserving the tetrahydroindole core.
Nucleophilic Substitution via Aziridines: A palladium-catalyzed reaction involving o-iodoaniline and aziridines has been demonstrated to construct C4-ethylamine indole derivatives. This method uses Pd(OAc)2, triphenylphosphine, and cesium carbonate as catalysts and bases under inert atmosphere conditions, followed by chromatographic purification.
N-1 Ethylation and C-2 Methylation
N-1 Ethylation: The nitrogen at position 1 can be alkylated using ethyl halides (e.g., ethyl bromide) under basic conditions, such as potassium carbonate in polar aprotic solvents, to introduce the ethyl substituent.
C-2 Methylation: The methyl group at C-2 is typically introduced via alkylation of the corresponding indole intermediate or by using methyl-substituted starting materials during ring construction.
These alkylation steps are often carried out before or after the amination step depending on the synthetic route and protecting group strategy.
Multi-Step Synthesis Example
A representative synthetic sequence may proceed as follows:
| Step | Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Synthesis of 4,5,6,7-tetrahydroindol-4-one | Cyclization of appropriate hydrazine and ketone precursors | Tetrahydroindol-4-one intermediate |
| 2 | C-2 methylation | Alkylation with methylating agents (e.g., methyl iodide) | 2-methyl tetrahydroindol-4-one |
| 3 | N-1 ethylation | Alkylation with ethyl bromide under basic conditions | 1-ethyl-2-methyl tetrahydroindol-4-one |
| 4 | Reductive amination at C-4 | Reaction with ammonia or ethylamine and reducing agent (NaBH3CN) | This compound |
This sequence is optimized for yield and purity by controlling reaction times, temperatures, and purification steps such as silica gel chromatography or preparative TLC.
Analytical Characterization and Purification
Purification: Silica gel chromatography or preparative thin-layer chromatography (PTLC) using solvent systems such as petroleum ether/ethyl acetate mixtures (ratios 4:1 to 8:1) is standard for isolating the pure product.
-
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR spectra are recorded using tetramethylsilane (TMS) as an internal standard. Chemical shifts confirm the presence of ethyl and methyl groups, tetrahydroindole ring protons, and amine substitution.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) confirms molecular weight and formula.
- Thin Layer Chromatography (TLC): Used to monitor reaction progress.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Reductive Amination | 1-ethyl-2-methyl-4,5,6,7-tetrahydroindol-4-one | Ethylamine, NaBH3CN | Mild, room temp to reflux | High selectivity for amine installation | Requires careful control of reducing agent |
| Pd-Catalyzed Amination | o-Iodoaniline, Aziridines | Pd(OAc)2, PPh3, Cs2CO3, CsBr | Inert atmosphere, sealed tube | Efficient C-4 amination, versatile | Requires expensive catalysts, inert conditions |
| Alkylation | Indole or tetrahydroindole intermediates | Ethyl bromide, methyl iodide | Basic conditions, polar solvents | Straightforward introduction of alkyl groups | Possible over-alkylation, side reactions |
Research Findings and Notes
The tetrahydroindole core provides synthetic flexibility for functionalization at multiple positions, enabling tailored synthesis of derivatives like this compound.
The amination step is critical and can be achieved either via reductive amination of the ketone or via transition metal-catalyzed C–N bond formation, with the latter offering more regioselectivity and functional group tolerance.
Purity levels of 95% or higher are achievable using chromatographic purification, suitable for life science applications.
Safety data are limited but standard precautions for handling organic amines and palladium catalysts apply.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-2-methyl-4,5,6,7-tetrahydro-1H-indol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex indole derivatives.
Reduction: Reduction reactions can further saturate the indole ring or modify substituents.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination agents.
Major Products: The major products formed from these reactions include various substituted indoles and tetrahydroindoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
Antidepressant Properties
Research indicates that compounds similar to 1-ethyl-2-methyl-4,5,6,7-tetrahydro-1H-indol-4-amine exhibit antidepressant-like effects. These compounds may act on serotonin and norepinephrine receptors, which are crucial targets in the treatment of depression. A study demonstrated that derivatives of tetrahydroindole compounds show enhanced activity in animal models of depression, suggesting potential therapeutic applications in mood disorders .
Neuroprotective Effects
The neuroprotective properties of this compound have been explored in the context of neurodegenerative diseases. Its ability to modulate neurotransmitter systems may help in the treatment of conditions such as Alzheimer's disease and Parkinson's disease. Preliminary studies have indicated that tetrahydroindole derivatives can protect neuronal cells from oxidative stress and apoptosis .
Neuroscience Applications
Cognitive Enhancement
Recent studies have investigated the cognitive-enhancing effects of indole derivatives, including this compound. These compounds may improve memory and learning processes by modulating cholinergic and glutamatergic pathways. In animal models, administration of such compounds has resulted in improved performance in memory tasks .
Anxiolytic Effects
The anxiolytic potential of this compound has also been examined. Research suggests that it may reduce anxiety-like behaviors in rodent models through its action on specific neurotransmitter systems. This property could lead to the development of new anxiolytic medications that are more effective and have fewer side effects compared to current treatments .
Synthetic Organic Chemistry
Building Block for Synthesis
In synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows chemists to modify it further to create various derivatives with tailored biological activities. For example, modifications at the nitrogen atom can yield compounds with enhanced pharmacological properties .
Diverse Chemical Reactions
This compound can participate in a variety of chemical reactions such as alkylation and acylation, making it valuable for synthesizing novel indole derivatives. These derivatives can be screened for biological activity in drug development programs .
- Antidepressant Activity Study
- Neuroprotection Against Oxidative Stress
-
Cognitive Function Enhancement
- A study highlighted in Psychopharmacology showed that administration of indole-based compounds improved performance on memory tasks among aged rats, suggesting implications for age-related cognitive decline.
Mechanism of Action
The mechanism of action of 1-ethyl-2-methyl-4,5,6,7-tetrahydro-1H-indol-4-amine involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind to various receptors and enzymes, influencing biological processes. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
The structural and functional attributes of 1-ethyl-2-methyl-4,5,6,7-tetrahydro-1H-indol-4-amine are compared below with analogous tetrahydroindole, indazole, and related heterocyclic derivatives.
Structural Analogues with Tetrahydroindole/Indazole Cores
Key Observations :
- Core Heterocycle Differences : Indazole derivatives (e.g., compounds from and ) introduce an additional nitrogen atom in the six-membered ring, which may enhance hydrogen-bonding interactions and metabolic stability compared to the indole core .
- In contrast, fluorine in the 4-fluorophenyl derivative (CAS 1203661-58-8) enhances electronegativity, favoring interactions with polar enzyme active sites .
- Simpler Analogues : The unsubstituted 4,5,6,7-tetrahydro-1H-indol-4-amine () lacks alkyl groups, likely reducing potency but offering a synthetically accessible scaffold for derivatization .
Functionalized Derivatives with Expanded Heterocyclic Systems
Key Observations :
- Its higher molecular weight (~340 g/mol) may limit bioavailability compared to simpler tetrahydroindoles .
- Sulfonated/Oxazole Derivatives : The sulfonyl and oxazole groups in ’s compound introduce polarity and hydrogen-bonding capacity, which could improve solubility but reduce CNS penetration .
Biological Activity
1-Ethyl-2-methyl-4,5,6,7-tetrahydro-1H-indol-4-amine (CAS No. 1249427-48-2) is a compound belonging to the indole family, known for its diverse biological activities. This article aims to explore its chemical properties, biological mechanisms, and relevant case studies that highlight its potential therapeutic applications.
The chemical formula for this compound is C11H18N2, with a molecular weight of 178.28 g/mol. Its structural characteristics can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C11H18N2 |
| Molecular Weight | 178.28 g/mol |
| IUPAC Name | 1-ethyl-2-methyl-4,5,6,7-tetrahydroindol-4-amine |
| PubChem CID | 50987957 |
| Appearance | Liquid |
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems and enzyme inhibition. It has been noted for its potential as a monoamine oxidase (MAO) inhibitor , which could enhance levels of neurotransmitters like serotonin and dopamine in the brain. This mechanism is significant in the context of mood disorders and neurodegenerative diseases.
Pharmacological Studies
Several studies have investigated the pharmacological effects of this compound:
- Antidepressant Effects : Research indicates that derivatives of tetrahydroindoles exhibit antidepressant-like effects in animal models. The compound's ability to inhibit MAO may contribute to these effects by increasing serotonin availability .
- Neuroprotective Properties : In vitro studies suggest that compounds similar to 1-ethyl-2-methyl-4,5,6,7-tetrahydroindol-4-amine can protect neuronal cells from oxidative stress and apoptosis. This property is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's .
- Anti-inflammatory Activity : Some indole derivatives have shown potential in reducing inflammation by inhibiting pro-inflammatory cytokines. This suggests a possible therapeutic role in chronic inflammatory conditions .
Study on Antidepressant Activity
A study published in Pharmacology Biochemistry and Behavior assessed the antidepressant-like effects of various indole derivatives in rodent models. The results demonstrated that specific derivatives exhibited significant reductions in immobility time during forced swim tests, indicating potential antidepressant activity linked to MAO inhibition .
Neuroprotection Against Oxidative Stress
In a study focused on neuroprotection, researchers evaluated the efficacy of tetrahydroindole derivatives against oxidative stress-induced cell death in neuronal cultures. The findings revealed that these compounds significantly reduced cell death rates and preserved mitochondrial function .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of 1-ethyl-2-methyl-4,5,6,7-tetrahydro-1H-indol-4-amine?
- Methodological Answer : The compound can be synthesized via multi-component reactions involving indole derivatives, ketones, and amines. For example, a reflux reaction in ethanol with guanidine nitrate as a catalyst has been used for structurally similar indole-containing heterocycles . Key steps include cyclization and functionalization of the tetrahydroindole core. Characterization typically employs NMR and NMR to confirm regiochemistry and purity .
Q. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic techniques?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming molecular geometry. For example, SC-XRD analysis of analogous indole derivatives (e.g., 4,6-dimethoxypyrimidin-2-amine–2-(1H-indol-3-yl)acetic acid) revealed bond lengths and angles with a data-to-parameter ratio of 24.4 and -factor of 0.046 . Complementary techniques like high-resolution mass spectrometry (HRMS) and FT-IR can validate functional groups .
Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?
- Methodological Answer : Antimicrobial activity can be assessed using agar diffusion or microdilution assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungi (e.g., Aspergillus niger). Minimum inhibitory concentration (MIC) values are calculated to quantify potency, with molecular docking (e.g., against androgen receptors) providing mechanistic insights .
Advanced Research Questions
Q. How can synthetic yields of this compound be optimized while minimizing side products?
- Methodological Answer : Reaction parameters such as solvent polarity (e.g., ethanol vs. DMF), temperature, and catalyst loading (e.g., guanidine nitrate) must be systematically optimized. For example, refluxing at 80°C for 12 hours improved yields in analogous indole syntheses . Chromatographic purification (e.g., silica gel with ethyl acetate/hexane gradients) resolves byproducts, while TLC monitors reaction progress .
Q. What computational strategies can predict the compound’s interactions with biological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) identifies binding poses and affinity scores (e.g., −7.0 kcal/mol for interactions with androgen receptor residues LEU704 and GLY708) . Density functional theory (DFT) calculations can model electronic properties (e.g., HOMO-LUMO gaps) to correlate with bioactivity .
Q. How do researchers resolve contradictions between experimental data (e.g., NMR vs. XRD) for this compound?
- Methodological Answer : Discrepancies in spectral data require cross-validation. For instance, NMR chemical shifts inconsistent with XRD-derived structures may indicate conformational flexibility or solvent effects. Dynamic NMR experiments or variable-temperature XRD can clarify such issues . Redundant synthesis and characterization (e.g., repeating reactions under inert atmospheres) ensure reproducibility .
Q. What strategies mitigate stability challenges during storage and handling of this compound?
- Methodological Answer : Stability under ambient conditions can be assessed via accelerated degradation studies (e.g., 40°C/75% relative humidity for 4 weeks). For labile analogs like 5,6-dihydro-1H-indol-7(4H)-one, storage at −20°C in argon-purged vials prevents oxidation . LC-MS monitors degradation products, while DSC/TGA evaluates thermal stability .
Methodological Tables
Table 1 : Key Analytical Parameters for Structural Validation
Table 2 : Optimization of Synthetic Conditions
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
